2-Chloro-6-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-chloro-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXGLOGQWMGIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441347 | |

| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-58-8 | |

| Record name | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylpyrimidine-4-carboxylic acid CAS number

An In-Depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction and Significance

This compound (CAS No: 89581-58-8 ) is a specialized heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1] Its structural architecture, featuring a pyrimidine core functionalized with a reactive chlorine atom, a carboxylic acid group, and a methyl group, makes it an exceptionally versatile intermediate.[1] The pyrimidine ring is a well-established pharmacophore found in numerous therapeutic agents, and the specific arrangement of functional groups on this molecule allows for a diverse range of chemical modifications. This versatility is crucial for constructing complex molecular libraries and developing targeted pharmaceutical agents.[1]

The strategic placement of the chloro group at the 2-position and the carboxylic acid at the 4-position enables selective, stepwise reactions, providing chemists with precise control over molecular assembly. This guide will explore the synthesis, reactivity, and applications that underscore its value in modern drug discovery.

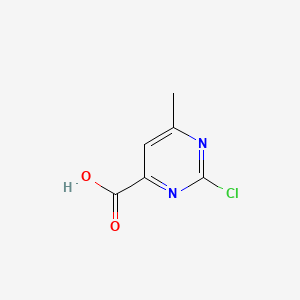

Caption: Chemical Structure of this compound.

Physicochemical and Safety Data

A clear understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a research setting.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89581-58-8 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][2] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 172-173 °C | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | FBXGLOGQWMGIER-UHFFFAOYSA-N | [1] |

Table 2: Hazard Identification

| Hazard Statement | Code | Description | Source |

| Harmful if swallowed | H302 | May cause harm if ingested. | [3][4] |

| Causes skin irritation | H315 | Contact with skin may cause irritation. | [3] |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation. | [3][4] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [3] |

Expert Insight: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[5]

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound involves the direct chlorination of its corresponding pyrimidine precursor.

Primary Synthetic Route: Direct Chlorination

The established method is the chlorination of 6-methylpyrimidine-4-carboxylic acid.[1] This reaction leverages a potent chlorinating agent, most commonly thionyl chloride (SOCl₂), under reflux conditions.[1]

Causality and Regioselectivity: The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack. However, in this reaction, an electrophilic substitution (chlorination) occurs. The regioselectivity for the 2-position is a key feature. This position is the most electron-deficient carbon in the pyrimidine ring, making it the most reactive site for this transformation under these conditions. Using a strong chlorinating agent like thionyl chloride ensures efficient conversion.[1]

Caption: Reactivity pathways and derivative classes from the core scaffold.

Case Study: Intermediate in Dasatinib Synthesis

A prominent example of its application is as a key intermediate in the synthesis of Dasatinib , a tyrosine kinase inhibitor used to treat certain types of cancer, particularly chronic myeloid leukemia (CML). [1]In the synthesis of Dasatinib, the this compound core is first coupled with another amine-containing fragment at the carboxylic acid position. Subsequently, the chloro group is displaced by a different amine-containing thiazole moiety. This two-step, selective functionalization highlights the compound's strategic importance.

Other Therapeutic Research Areas

-

Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, capable of inhibiting bacterial growth. [1]* Antitumor Research: Beyond Dasatinib, related structures have been investigated for their ability to inhibit MDM2, leading to the activation of the p53 tumor suppressor pathway. [1]

References

- This compound | 95% - Benchchem.

- This compound, 95%, Thermo Scientific Chemicals 1 g - Fisher Scientific.

- This compound, 95% - Labchem.

- Chemical Label for this compound.

- SAFETY D

- SAFETY D

- Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)

Sources

2-Chloro-6-methylpyrimidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a reactive chlorine atom, a carboxylic acid handle, and a methyl group on a pyrimidine core, renders it an exceptionally versatile intermediate for organic synthesis. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its fundamental properties, validated synthesis protocols, chemical reactivity, and significant applications in medicinal chemistry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for leveraging this compound in the creation of novel and complex molecular entities.

Physicochemical and Structural Properties

The utility of this compound as a synthetic precursor is rooted in its distinct physicochemical characteristics. It typically presents as a crystalline powder with a defined melting point, indicating a high degree of purity.[1] The molecular structure is key to its reactivity; the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the chlorine atom at the 2-position, makes this site highly susceptible to nucleophilic substitution. The carboxylic acid group at the 4-position provides a convenient point for amide bond formation and other derivatizations, while the methyl group at the 6-position can influence solubility and steric interactions in downstream applications.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89581-58-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Crystalline Powder | [1] |

| Melting Point | 172-173 °C | [1] |

| InChI Key | FBXGLOGQWMGIER-UHFFFAOYSA-N |

Synthesis and Purification Protocols

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Direct Chlorination

A common and straightforward method involves the direct chlorination of 6-methylpyrimidine-4-carboxylic acid.[1] This reaction is highly regioselective for the 2-position on the pyrimidine ring.

Causality: The choice of a potent chlorinating agent like thionyl chloride (SOCl₂) is critical. It reacts with the tautomeric hydroxyl form of the pyrimidine at the 2-position, which is activated by the ring's nitrogen atoms, leading to the substitution of a hydrogen atom with chlorine. Reflux conditions provide the necessary activation energy for the reaction to proceed efficiently.

Experimental Protocol: Direct Chlorination

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylpyrimidine-4-carboxylic acid in a suitable inert solvent such as dichloromethane.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. An excess of thionyl chloride is often used to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully quench the excess thionyl chloride, typically by slowly adding the reaction mixture to ice water.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

Sources

An In-Depth Technical Guide to 2-Chloro-6-methylpyrimidine-4-carboxylic acid: Structure, Synthesis, and Application

Executive Summary: 2-Chloro-6-methylpyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a reactive chloro group, a sterically significant methyl group, and a versatile carboxylic acid handle on a pyrimidine core, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its molecular structure, detailed protocols for its synthesis and characterization, and insights into its application as a precursor for targeted therapeutics, particularly kinase inhibitors. Authored from the perspective of a Senior Application Scientist, this document blends theoretical principles with practical, field-proven methodologies for researchers, chemists, and drug development professionals.

Molecular Profile and Structural Elucidation

This compound is a crystalline powder whose strategic importance is derived directly from its chemical architecture.[1] The pyrimidine ring serves as a bioisostere for other aromatic systems and is a common scaffold in biologically active molecules.[1] The three substituents each play a critical role: the chlorine at the 2-position is an excellent leaving group for nucleophilic aromatic substitution reactions; the carboxylic acid at the 4-position allows for amide bond formation, esterification, or conversion to other functional groups; and the methyl group at the 6-position provides steric bulk and electronic modulation that can be crucial for tuning binding affinity to biological targets.

Physicochemical & Identification Data

A precise understanding of the compound's properties is the foundation for its effective use in synthesis. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 89581-58-8 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1][2] |

| Molecular Weight | 172.57 g/mol | [1][3] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 172-173 °C | [1] |

Structural Diagram

The structural formula provides a clear visualization of the functional group arrangement.

Caption: Structure of this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data points for robust identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a singlet for the pyrimidine proton (C5-H), a singlet for the methyl protons (CH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals corresponding to the four pyrimidine ring carbons, the methyl carbon, and the carboxylic acid carbon.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C=N/C=C stretching bands for the pyrimidine ring (around 1500-1600 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, along with a characteristic M+2 peak at m/z 174 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis Methodology: A Field-Proven Protocol

The construction of the pyrimidine core is most effectively achieved through a cyclocondensation reaction, a widely used and reliable method for forming such heterocyclic systems.[4] This involves reacting a 1,3-dielectrophilic compound with a 1,3-dinucleophilic species.[5]

Synthesis Workflow

The following diagram illustrates a common and efficient pathway for synthesizing the target compound.

Caption: Key reactions utilizing the compound's functional groups.

-

Amide Coupling: The carboxylic acid at the C4 position is readily coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This allows for the introduction of diverse side chains (R₁) that can be tailored to occupy specific pockets within a kinase's ATP-binding site, enhancing potency and selectivity.

-

Nucleophilic Aromatic Substitution / Cross-Coupling: The chloro group at the C2 position is the primary site for introducing the core pharmacophore that interacts with the hinge region of the kinase. This can be achieved via direct SₙAr with an amine or, more commonly, through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination to introduce aryl or heteroaryl moieties (R₂). [6] For instance, this scaffold has been instrumental in developing inhibitors for targets like Aurora kinases, which are involved in cell cycle regulation. [6][7]The ability to independently and selectively modify the C2 and C4 positions provides chemists with the modularity needed to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, accessible synthesis, and orthogonal reactivity at its key functional groups provide a robust platform for the design and synthesis of next-generation targeted therapies. The protocols and insights presented in this guide offer a practical framework for researchers to leverage this powerful intermediate in their drug discovery programs.

References

-

ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

Labchem. (n.d.). This compound, 95%. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

SlideShare. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

-

IOPscience. (n.d.). Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Retrieved from [Link]

Sources

- 1. This compound|95%|CAS 89581-58-8 [benchchem.com]

- 2. This compound, 95% [labchem.co.za]

- 3. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bu.edu.eg [bu.edu.eg]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Abstract: This document provides a comprehensive technical overview of the core physical and chemical properties of 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS No. 89581-58-8). As a vital heterocyclic building block in medicinal and agricultural chemistry, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals.[1] This guide synthesizes data on its physicochemical parameters, solubility profile, and acidity. It further provides field-proven experimental protocols for property determination and discusses the compound's stability and spectral characteristics. The insights herein are designed to facilitate its effective application in synthetic chemistry and materials science.

Core Physicochemical Properties

This compound is a crystalline solid whose utility as a synthetic intermediate is largely dictated by its fundamental physical properties.[1] These parameters influence reaction conditions, purification strategies, and formulation development.

A summary of its key physical data is presented below.

| Property | Value | Source |

| CAS Number | 89581-58-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 172-173 °C | [1] |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Favorable solubility for formulation | [2] |

The melting point of 172-173°C is a critical indicator of purity.[1] A sharp, narrow melting range, as reported, typically signifies a high-purity sample. Conversely, impurities will depress the melting point and broaden the range over which the substance melts.

Solubility and Acidity Profile

The solubility and acidity of this compound are governed by the interplay between its three primary structural features: the aromatic pyrimidine ring, the electron-withdrawing chloro substituent, and the acidic carboxylic acid group.

-

Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. While specific quantitative data is limited, its utility in formulations implies favorable solubility characteristics.[2] In practice, compounds of this nature are often soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] Its solubility in aqueous media is expected to be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form a more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), it exists in its less soluble, neutral form.

The ionization equilibrium is illustrated below.

Caption: Acid-base equilibrium of the carboxylic acid group.

Experimental Determination of Physical Properties

To ensure scientific integrity, physical properties must be verifiable. The determination of the melting point is a fundamental procedure for the characterization and purity assessment of a solid compound.

Protocol: Melting Point Determination via Capillary Method

This protocol describes a standard method using a digital melting point apparatus (e.g., a Mel-Temp).[7]

Objective: To accurately determine the melting point range of this compound.

Materials:

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for grinding)

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline sample on a clean, dry surface. If necessary, gently crush the crystals into a fine powder to ensure uniform packing.[8]

-

Dip the open end of a capillary tube into the powder.[7]

-

Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom.[7] The packed sample should be approximately 1-2 mm high.[9]

-

Causality: Proper packing is essential for efficient and uniform heat transfer through the sample. Too much sample will result in a broad melting range due to thermal gradients.[9]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Measurement:

-

Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10°C/min) to find an approximate melting point.[7] This saves time in the subsequent, more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.

-

Accurate Determination: Using a fresh sample in a new capillary tube, heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to a slow 1-2°C per minute.[7]

-

Causality: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing the thermometer reading from lagging behind the actual sample temperature.

-

Record the temperature at which the first drop of liquid appears (T1).[8]

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T2).[8]

-

The melting point is reported as the range T1 – T2.

-

-

Validation:

-

A pure sample will exhibit a sharp melting range (typically 0.5-1.0°C). An impure sample will melt at a lower temperature and over a wider range.

-

Repeat the accurate determination at least once with a fresh sample to ensure consistency.

-

Caption: Experimental workflow for melting point determination.

Stability and Handling

Stability: Chloropyrimidines are known to be reactive heterocyclic compounds. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[10][11] This reactivity is a key feature that makes the compound a versatile synthetic intermediate, allowing for the introduction of various functional groups (e.g., amines, thiols) at this position.[1] However, this also implies that the compound may be unstable in the presence of strong nucleophiles or under harsh basic conditions.

Storage and Handling: It is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Standard laboratory personal protective equipment (goggles, gloves, lab coat) should be worn when handling.

Spectral Characterization Overview

While specific spectra for this compound were not retrieved, its structure allows for the prediction of key signals in common spectroscopic analyses.

-

Infrared (IR) Spectroscopy:

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the carboxylic acid group is expected to be significantly deshielded, with a chemical shift appearing in the 160-180 ppm range.[12]

-

-

¹H NMR Spectroscopy:

-

The acidic proton of the carboxylic acid (–COOH) is highly deshielded and would typically appear as a broad singlet far downfield, in the 10-12 ppm region.[12] This signal would disappear upon shaking the sample with D₂O due to proton-deuterium exchange.

-

Conclusion

This compound is a well-defined crystalline solid with physical properties that make it a valuable intermediate in chemical synthesis. Its melting point provides a reliable measure of purity, while its pH-dependent solubility and the inherent reactivity of its chloropyrimidine core are critical considerations for its application in research and development. The experimental protocols and theoretical insights provided in this guide offer a robust framework for scientists working with this important heterocyclic compound.

References

- Melting point determin

- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3. (n.d.). Sigma-Aldrich.

- 89598-84-5(2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOHYDRAZIDE) Product Description. (n.d.). ChemicalBook.

- experiment (1) determination of melting points. (2021). College of Pharmacy, University of Babylon.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- 2-Chloro-6-methylpyridine-4-carboxylic acid 97 25462-85-5. (n.d.). Sigma-Aldrich.

- Determination of Melting Point. (n.d.). Clarion University.

- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments.

- 2-Chloro-6-methylpyridine-4-carboxylic acid manufacturers and suppliers in india. (n.d.). LookChem.

- 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414. (n.d.). PubChem.

- LAB 5 - CARBOXYLIC ACIDS AND DERIV

- experiment 1 determination of solubility class. (n.d.). University of Technology, Iraq.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-Madison.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- Jones, A. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters.

- Carboxylic Acid & Phenol. (n.d.). Scribd.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- 2-Chloro-6-methyl-pyrimidine-4-carboxylic acid methylamide | 1201657-29-5. (2023). Chemicalbook.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2021). MDPI.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).

- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.

- This compound|95%. (n.d.). Benchchem.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).

- 2-Chloro-6-methylpyridine-4-carboxylic acid. (n.d.). Chem-Impex.

- CAS No. 63-25-2 - Carbaryl. (n.d.). AccuStandard.

- 4-Chloropyrimidine CAS#: 17180-93-7. (n.d.). ChemicalBook.

- Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals.

- 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810. (n.d.). PubChem.

- Pyrimidine-4-carboxylic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.

- Harden, D. B., Mokrosz, M. J., & Strekowski, L. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry.

- Products - 2a biotech. (n.d.). 2a biotech.

- 2 Amino 4 chloro 6 methylpyrimidine. (2015). mzCloud.

- 933739-23-2|4-Chloro-6-methylpyrimidine-2-carboxylic acid. (n.d.). BLD Pharm.

- Minoxidil. (n.d.). Wikipedia.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629. (n.d.). PubChem.

- MICROWAVE SYNTHESIS, SPECTRAL, THERMAL AND ANTIMICROBIAL ACTIVITIES OF Co(II), Ni(II) AND Cu(II) SCHIFF BASE METAL COMPLEXES. (2012). International Journal of Pharmaceutical Sciences Review and Research.

- 6304 25th St Unit 2, Lubbock, TX 79407. (n.d.). Realtor.com®.

- 6304 25th St, Lubbock, TX 79407. (2025). Zillow.

- 6304 165th Pl SW, Lynnwood, WA 98037. (n.d.). Redfin.

- 6304 Macklin Bend Way, Powell, TN 37849. (2025). Zillow.

Sources

- 1. This compound|95%|CAS 89581-58-8 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Determination of Solubility and Physicochemical Properties of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This guide provides a comprehensive framework for the experimental determination of key physicochemical properties of 2-chloro-6-methylpyrimidine-4-carboxylic acid (C₆H₅ClN₂O₂, M.W.: 172.57 g/mol ), a critical building block in pharmaceutical research and development. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed, self-validating protocols necessary to generate this crucial data in-house. Understanding the solubility profile and ionization constant (pKa) is paramount for successful downstream applications, including reaction optimization, formulation development, and predicting bioavailability.

Introduction: The "Why" Behind the Data

In drug discovery and development, the physicochemical properties of a compound are not mere data points; they are the fundamental drivers of its behavior. For an active pharmaceutical ingredient (API) intermediate like this compound, two parameters are of primary importance:

-

Solubility: This dictates the choice of solvents for synthesis, purification, and crystallization.[1][2][3] It directly impacts process efficiency, yield, and the ability to form crystalline solids with desired attributes. In formulation, solubility is a key determinant of a drug's dissolution rate and, consequently, its bioavailability.[4]

-

Acid Dissociation Constant (pKa): As a carboxylic acid, this molecule's charge state, and therefore its aqueous solubility and membrane permeability, will be highly dependent on pH. The pKa value is the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations.[5][6][7] Knowledge of the pKa is essential for designing pH-controlled crystallization processes, developing stable formulations, and modeling its behavior under physiological conditions.

This guide will focus on the two most robust and widely accepted methods for determining these properties: the Equilibrium Shake-Flask method for thermodynamic solubility in various solvents and Potentiometric Titration for the simultaneous determination of pKa and aqueous solubility.

Physicochemical & Safety Profile

Before commencing any experimental work, a thorough understanding of the compound's known properties and safety requirements is mandatory.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| Appearance | Crystalline Powder | [3] |

| Melting Point | 172-173 °C | [3] |

Safety & Handling:

This compound and its structural analogs are classified as irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required at all times. All handling of the solid powder should be performed in a well-ventilated fume hood.[8][9][10][11][12]

-

Hazard Statements: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[8][9][10]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Experimental Protocol I: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask or crystal slurry method.[13] This protocol establishes the saturation point of the compound in a given solvent at a specific temperature, representing a true thermodynamic equilibrium.

Rationale and Workflow Causality

The core principle is to create a supersaturated solution and allow it to equilibrate, ensuring that the final measured concentration is the true saturation solubility. The workflow is designed to be self-validating by confirming that equilibrium has been reached.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of UV-Vis Calibration Curve:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a methanol:acetonitrile mixture).

-

Perform a serial dilution to create a set of standards (e.g., 1, 2, 5, 10, 20, 50 µg/mL).

-

Scan the standards across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each standard at the determined λmax.

-

Plot absorbance vs. concentration and perform a linear regression. The resulting equation (y = mx + c) will be used for quantification. An R² value > 0.995 is required for a valid calibration curve.

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to several vials (e.g., 20 mg to each). The key is to ensure undissolved solid remains at the end of the experiment.

-

Pipette a precise volume of the desired test solvent (e.g., 5.0 mL) into each vial. A range of solvents should be tested (see Table 2).

-

Seal the vials and place them in an agitator (e.g., shaker or rotator) in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24 hours.

-

After 24 hours, stop agitation and allow the vials to sit for 1-2 hours for the solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm PTFE filter to remove all undissolved particles.

-

Immediately dilute the filtrate with the analysis solvent (from step 1.1) to a concentration that falls within the range of the calibration curve. A high dilution factor will likely be needed for good solvents.

-

Repeat steps 2.3 - 2.7 at a 48-hour time point. If the calculated solubility is the same (e.g., within 5%) as the 24-hour result, equilibrium has been reached. If not, continue to a 72-hour time point.

-

Measure the absorbance of the diluted samples at λmax using a UV-Vis spectrophotometer.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent by multiplying the concentration by the dilution factor.

-

Data Presentation

The results of this experiment should be recorded in a structured table, providing a clear comparative overview of the compound's solubility.

Table 2: Template for Thermodynamic Solubility Data at 25 °C

| Solvent | Dielectric Constant¹ | Polarity Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 80.1 | Polar Protic | [Experimental Data] | [Calculated Data] |

| Methanol | 32.7 | Polar Protic | [Experimental Data] | [Calculated Data] |

| Ethanol | 24.6 | Polar Protic | [Experimental Data] | [Calculated Data] |

| Acetone | 21.0 | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 36.6 | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Ethyl Acetate | 6.0 | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 9.1 | Nonpolar | [Experimental Data] | [Calculated Data] |

| Toluene | 2.4 | Nonpolar | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | [Experimental Data] | [Calculated Data] |

| ¹Values at 25°C, sourced from[14]. |

Experimental Protocol II: pKa and Aqueous Solubility by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[5][6][7] By analyzing the change in pH as a titrant is added, the pKa can be determined. Furthermore, this method can be adapted to precisely measure the intrinsic aqueous solubility (S₀) of the un-ionized compound.[5][7]

Rationale and Workflow Causality

This method leverages the Henderson-Hasselbalch equation. As a strong base (e.g., NaOH) is added to a solution of the weak acid, the pH changes. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. By starting with a slurry (a saturated solution with excess solid), the dissolution of the solid as it is neutralized by the titrant can be monitored to calculate the initial concentration, which is the intrinsic solubility.

Caption: Workflow for pKa and Aqueous Solubility Determination.

Step-by-Step Methodology

-

Equipment Setup and Calibration:

-

Set up an automated titrator or a manual titration apparatus with a high-precision burette and a magnetic stirrer.

-

Calibrate a high-quality pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Prepare and accurately standardize a ~0.1 M NaOH titrant solution against a primary standard (e.g., potassium hydrogen phthalate, KHP).

-

-

Sample Preparation and Titration:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a titration vessel. The exact mass should be recorded.

-

Add a known volume of deionized water (e.g., 50.0 mL). The solution should be a slurry with visible excess solid.

-

Place the pH electrode and the titrant delivery tube into the vessel. Begin stirring.

-

Allow the slurry to stir for at least 30 minutes to achieve initial saturation before starting the titration.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of sharpest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Vₑ).

-

The volume at the half-equivalence point is Vₑ / 2. The pKa is the pH value on the titration curve corresponding to this volume.

-

The intrinsic aqueous solubility (S₀) can be calculated using the volume at the equivalence point, the concentration of the NaOH titrant (Cₙₐₒₕ), and the initial volume of water (Vᵥᵥₐₜₑᵣ): S₀ (mol/L) = (Vₑ × Cₙₐₒₕ) / Vᵥᵥₐₜₑᵣ

-

Convert the solubility from mol/L to mg/mL by multiplying by the compound's molecular weight (172.57 g/mol ) and dividing by 1000.

-

Conclusion

While readily available quantitative data for this compound is limited, the protocols detailed in this guide provide a robust and scientifically sound pathway for its determination. By meticulously following these experimental workflows, researchers can generate the high-quality solubility and pKa data essential for advancing their research and development objectives. The principles of establishing thermodynamic equilibrium and precise analytical quantification are central to these methods, ensuring the resulting data is both reliable and reproducible.

References

-

Klán, P., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Available at: [Link][5][7]

-

PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. National Center for Biotechnology Information. Available at: [Link][6]

-

University of Geneva. (n.d.). Guide for crystallization. Available at: [Link][1]

-

Massachusetts Institute of Technology. (n.d.). Acid-Base Behavior of Carboxylic Acid Groups Covalently Attached at the Surface of Polyethylene. Available at: [Link][15]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Available at: [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link][2]

-

National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. PubChem. Available at: [Link]

-

National Institutes of Health. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Available at: [Link][13]

-

Technobis Crystallization Systems. (2023). How to measure solubility using the Crystal16. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent. Analyst. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link][14]

Sources

- 1. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|95%|CAS 89581-58-8 [benchchem.com]

- 4. 89581-58-8|2-Chloro-6-methyl-pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate 97 89793-11-3 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound, 95% [labchem.co.za]

- 11. library.gwu.edu [library.gwu.edu]

- 12. 2-Chloro-4-methylpyrimidine | 13036-57-2 [chemicalbook.com]

- 13. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. 89598-84-5 CAS MSDS (2-CHLORO-6-METHYLPYRIMIDINE-4-CARBOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Introduction

2-Chloro-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its pyrimidine core is a scaffold found in numerous biologically active molecules, and the presence of a carboxylic acid, a chloro group, and a methyl group provides multiple points for synthetic modification.[1] This guide provides a detailed technical overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in the public domain, this document will leverage established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this molecule.

The molecular structure of this compound is presented below. Its molecular formula is C₆H₅ClN₂O₂ and it has a molecular weight of 172.57 g/mol .[1][2]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial. The following steps outline a standard procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable nature of the carboxylic acid proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.5 - 8.0 | Singlet | 1H | Pyrimidine-H | The lone proton on the pyrimidine ring is in an electron-deficient environment, leading to a downfield chemical shift. |

| ~2.5 - 2.8 | Singlet | 3H | -CH₃ | The methyl protons are attached to the pyrimidine ring and will appear as a singlet in the aliphatic region. |

Expertise & Experience Insights: The exact chemical shifts can be influenced by the choice of solvent and concentration. The broadness of the carboxylic acid proton signal is a key diagnostic feature.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~160 - 165 | C2 (C-Cl) | The carbon atom bonded to the electronegative chlorine atom is deshielded. |

| ~155 - 160 | C4 | The carbon atom attached to the carboxylic acid group. |

| ~150 - 155 | C6 | The carbon atom bearing the methyl group. |

| ~120 - 125 | C5 | The carbon atom bonded to the ring proton. |

| ~20 - 25 | -CH₃ | The methyl carbon appears in the typical aliphatic region. |

Authoritative Grounding: The predicted chemical shift ranges are based on established principles of NMR spectroscopy and data from structurally similar pyrimidine and carboxylic acid derivatives.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward and requires minimal sample preparation. A small amount of the crystalline powder is placed directly on the ATR crystal.

-

Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition:

-

The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretching vibration of the carboxylic acid is very broad due to strong intermolecular hydrogen bonding. |

| ~1700-1725 | C=O stretch | Carboxylic Acid | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1475 | C=C and C=N stretch | Pyrimidine Ring | Aromatic ring stretching vibrations. |

| ~1200-1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |

| ~700-800 | C-Cl stretch | Chloro Group | The carbon-chlorine stretching vibration typically appears in this region. |

Trustworthiness: The presence of both a very broad O-H stretch and a strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method:

-

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent molecular ion peak with minimal fragmentation. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Electron ionization (EI) is a higher-energy technique that will induce more fragmentation, providing valuable structural information.

-

-

Data Acquisition:

-

The mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

-

Mass Spectral Data (Predicted)

| m/z Value (Predicted) | Ion | Rationale |

| 172/174 | [M]⁺ or [M+H]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, which is a key diagnostic feature. |

| 127/129 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da). The isotopic pattern for chlorine will be retained. |

| 99 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom (35/37 Da). |

Expertise & Experience Insights: The isotopic signature of chlorine is one of the most definitive pieces of evidence in the mass spectrum of a chlorine-containing compound.

Caption: Predicted fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this important synthetic intermediate. The combination of these analytical techniques provides a powerful and self-validating system for structural elucidation and purity assessment in a drug discovery and development setting.

References

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Pyrimidine-2-carboxylic acid - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Structures of pyrimidinecarboxylic acids | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(S)-2,6-Dioxohexahydro-4-pyrimidinecarboxylic acid - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 5, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 5, 2026, from [Link]

Sources

2-Chloro-6-methylpyrimidine-4-carboxylic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Introduction: A Scientist's Perspective on Proactive Safety

In the fields of pharmaceutical and agrochemical research, this compound (CAS No. 89581-58-8) is a valuable heterocyclic building block. Its reactivity is key to its utility in synthesizing novel compounds. However, the very features that make it synthetically useful also necessitate a rigorous and informed approach to its handling. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols. For the drug development professional, every experimental step is a decision; this document aims to ensure those decisions are grounded in a comprehensive understanding of the risks and the scientific principles of their mitigation.

Section 1: Core Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These characteristics influence its potential for aerosolization, its reactivity, and the appropriate response to an accidental release.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 89581-58-8 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Melting Point | Data not available; related compounds melt >200°C | |

| Solubility | Soluble in Methanol | [3] |

Note: Specific data for this exact isomer is limited. Properties are often inferred from safety data sheets of closely related analogues and supplier information.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a clear, universal language for understanding its intrinsic dangers. The primary risks associated with this compound are related to its irritant properties and acute toxicity.

GHS Classification

The following hazard statements are assigned to this compound and its close analogues.

| Hazard Code | Statement | Classification | Source |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1][2] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][2] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][2] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | [1][2] |

Toxicological Summary

-

Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[1][4]

-

Skin Contact: Direct contact causes skin irritation, characterized by redness and discomfort.[1][5] Prolonged contact should be avoided.

-

Eye Contact: The compound is a serious eye irritant.[1][5] Contact can cause significant pain, redness, and potential damage if not addressed immediately.

-

Ingestion: Ingestion is harmful and may lead to systemic effects.[1]

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity for this specific compound.[6] In the absence of data, a conservative approach assuming potential for chronic effects with repeated exposure is warranted.

Section 3: The Logic of Risk Mitigation: A Workflow for the Lab

Safe handling is not a checklist but a dynamic process of risk assessment and control. The following workflow illustrates the decision-making process that should precede any handling of this compound.

Caption: Risk Assessment and Control Workflow for Hazardous Compounds.

This workflow's core principle is the Hierarchy of Controls . We do not simply rely on PPE. The primary defense is always an engineering control, such as a chemical fume hood, which removes the hazard at the source.[4]

Section 4: Standard Operating Procedure (SOP) for Handling

This section details a step-by-step protocol for handling solid this compound.

Preparation and Engineering Controls

-

Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood to mitigate inhalation risk.[7] Ensure the fume hood sash is at the lowest practical height.

-

Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

-

Assemble Materials: Before introducing the chemical, place all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) inside the fume hood to minimize movement in and out of the containment area.

-

Prepare for Spills: Have a spill kit appropriate for solid chemical powders readily available.

Handling Protocol (Solid Compound)

-

Don Appropriate PPE: See Section 5 for a detailed breakdown. At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles.

-

Careful Transfer: Open the container inside the fume hood. Use a spatula to carefully transfer the required amount to a tared weigh boat or directly into a vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.

-

Close Container: Immediately and securely close the primary container after dispensing.

-

Work Surface Decontamination: After the transfer is complete, gently wipe the spatula and the work surface inside the fume hood with a damp cloth or towel to remove any residual powder. Dispose of the wipe as hazardous waste.

-

Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.[9] Wash hands thoroughly with soap and water.

Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between you and the hazard. Its selection must be directly correlated to the risks identified in Section 2.[10]

Caption: PPE Selection Logic Based on GHS Hazard Classification.

-

Eye and Face Protection: Standard safety glasses are insufficient.[9] Chemical splash goggles that seal around the eyes are mandatory to protect against airborne dust and potential splashes during dissolution.[11][12]

-

Skin Protection: A standard laboratory coat should be worn and kept buttoned. Chemically resistant gloves (nitrile is generally sufficient for incidental contact with solids) are required.[13] Always inspect gloves for defects before use and remove them before leaving the laboratory area.

-

Respiratory Protection: Under normal laboratory conditions, all work should be performed in a fume hood, which serves as the primary respiratory protection.[4] A disposable N95-type dust mask may be considered as a secondary precaution for weighing larger quantities, but it is not a substitute for a properly functioning fume hood.[13]

Section 6: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend refrigerated storage.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents.[4][8] Contact with these substances could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4][7]

Section 7: Emergency Procedures: Spill and Exposure Response

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust. Do not create a dust cloud.

-

Containment and Clean-up: For a small spill, gently sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum.[4][6] Place the collected material into a suitable, labeled container for hazardous waste disposal.[14] Avoid dry sweeping which can aerosolize the powder.

-

Environmental Precautions: Prevent the material from entering drains or waterways.[6]

First Aid Measures

The immediate response to an exposure is critical to minimizing harm.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[4][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][5] If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4]

Section 8: Disposal Considerations

This material and its container must be disposed of as hazardous waste.[6][14] All waste generated from handling, including contaminated gloves, wipes, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[14] Do not dispose of it down the drain or in general trash.[15]

References

- Chemical Label. (n.d.). This compound.

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

-

Chem-Supplier.com. (n.d.). 2-Chloro-6-methylpyridine-4-carboxylic acid manufacturers and suppliers in india. [Link]

-

BVL. (n.d.). Personal protective equipment when handling plant protection products. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. 2-Chloro-4-methylpyrimidine-5-carboxylic acid | C6H5ClN2O2 | CID 10487414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-methylpyridine-4-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. bvl.bund.de [bvl.bund.de]

- 12. americanchemistry.com [americanchemistry.com]

- 13. 2-クロロ-6-メチルピリジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. fishersci.nl [fishersci.nl]

- 15. fishersci.com [fishersci.com]

Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to 2-Chloro-6-methylpyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidine-4-carboxylic acid, a substituted pyrimidine derivative, stands as a critical starting material and intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structural motifs are frequently incorporated into kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and key applications in drug discovery. Furthermore, this guide serves as a practical resource for researchers by detailing reliable supplier information, quality assessment protocols, and a step-by-step synthesis workflow.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This compound (CAS No: 89581-58-8) is a prime example of a versatile building block that offers multiple reaction sites for synthetic elaboration.[1] The presence of a carboxylic acid group, a methyl group, and a reactive chlorine atom makes it a valuable precursor for creating complex molecular architectures.[1] Its primary utility lies in the development of kinase inhibitors, where it often serves as a core fragment for engaging with the ATP-binding site of these enzymes.[2][3]

Physicochemical Properties and Supplier Information

A thorough understanding of a compound's properties is fundamental to its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89581-58-8 | [1] |

| Molecular Formula | C6H5ClN2O2 | [1][4] |

| Molecular Weight | 172.57 g/mol | [1][4] |

| Appearance | Crystalline powder | [1] |

| Melting Point | 172-173°C | [1] |

| Purity | Typically ≥95% | [5][6] |

Reputable Suppliers

Ensuring a reliable supply of high-purity starting materials is a critical first step in any research endeavor. The following table lists several reputable suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

Table 2: Selected Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Benchchem | 95% | Research quantities |

| Thermo Scientific Chemicals | 95% | 1 g |

| Labchem | 95% | Research quantities |

| 2a biotech | 96%+ | Inquiry for details |

| BLDpharm | - | Inquiry for details |

Synthesis of this compound

The most prevalent synthetic route to this compound involves the direct chlorination of 6-methylpyrimidine-4-carboxylic acid.[1] This method is favored for its regioselectivity and efficiency.[1]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Step-by-Step Synthesis Protocol

The following protocol is a generalized procedure based on established chemical literature.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

-

Dissolution: Dissolve 6-methylpyrimidine-4-carboxylic acid in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl2) dropwise to the stirred solution at room temperature. An excess of the chlorinating agent is typically used.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride, for example, by slowly adding it to ice-water.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[1] The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments.[1] This reaction is a cornerstone in the construction of many kinase inhibitor scaffolds.

Role in Kinase Inhibitor Synthesis

Caption: Role in kinase inhibitor synthesis workflow.

Many Aurora kinase and Polo-like kinase inhibitors, which are crucial targets in cancer therapy, incorporate the pyrimidine scaffold.[2] The synthesis of these inhibitors often involves the coupling of a substituted aniline with a chloropyrimidine derivative. The general strategy involves a nucleophilic aromatic substitution reaction where the amine displaces the chlorine atom on the pyrimidine ring. The carboxylic acid functionality can then be used for further modifications, such as amide bond formation, to introduce additional diversity and optimize the compound's pharmacological properties. For instance, the development of potent Aurora kinase inhibitors has been achieved through modifications of a bisanilinopyrimidine carboxylic acid scaffold.[3]

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for the reproducibility of experimental results.

Recommended Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound and identifying any impurities. A reverse-phase HPLC method with a suitable mobile phase, such as acetonitrile and water with an acid modifier, can be employed.[7]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful if swallowed (H302).[5]

-

Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its versatile reactivity and strategic placement of functional groups have cemented its role in the synthesis of numerous kinase inhibitors and other pharmaceutically relevant molecules. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and applications, with the aim of empowering researchers to effectively and safely utilize this key intermediate in their drug discovery endeavors. A thorough understanding of its chemistry and handling is crucial for advancing the development of novel therapeutics.

References

-

Labchem. (n.d.). This compound, 95%. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

LookChem. (n.d.). 2-Chloro-6-methylpyridine-4-carboxylic acid manufacturers and suppliers in india. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

HD-Chemicals. (n.d.). 2-Chloro-5-methylpyrimidine-4-carboxylic acid, min 98%, 100 mg. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2021). Synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine. Retrieved from [Link]

-